molecular formula C19H23ClN2O4S B7682788 N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline

N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline

Cat. No.: B7682788
M. Wt: 410.9 g/mol
InChI Key: DNUUOEJAIYZLPZ-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline is a complex organic compound characterized by its unique chemical structure

Properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S/c1-15-2-5-17(21-8-11-26-18-6-3-16(20)4-7-18)14-19(15)27(23,24)22-9-12-25-13-10-22/h2-7,14,21H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUUOEJAIYZLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCOC2=CC=C(C=C2)Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline typically involves multiple steps, starting with the chlorination of phenol to produce 4-chlorophenol This intermediate is then reacted with ethylene oxide to form 2-(4-chlorophenoxy)ethanol

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound can be used to study enzyme inhibition or as a probe to investigate cellular processes.

Industry: In the chemical industry, it serves as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • 2-Chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide: Similar in structure but with different functional groups.

  • 4-Chlorophenoxyacetic acid: Another compound with a chlorophenoxy group but different substituents.

Uniqueness: N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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